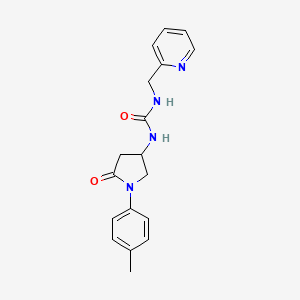

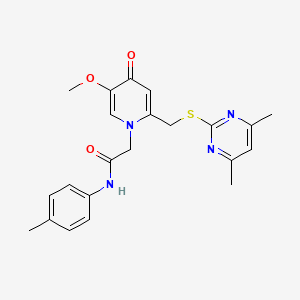

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential as therapeutic agents, particularly as anticancer agents. The structure of the compound suggests that it may possess biological activity, possibly related to antiproliferative effects against cancer cell lines, as seen in similar compounds .

Synthesis Analysis

The synthesis of related diaryl urea derivatives involves computer-aided design to optimize interactions with biological targets. In the case of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, these compounds were synthesized and then evaluated for their biological activity . Although the exact synthesis details for "1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea" are not provided, it is likely that similar synthetic strategies were employed, involving the formation of the urea linkage between the aryl and pyridinylmethyl components.

Molecular Structure Analysis

The molecular structure of diaryl ureas, including the compound , is characterized by the presence of an aryl group and a pyridinylmethyl group connected by a urea linkage. The presence of substituents on the aryl group, such as the p-tolyl group, and on the pyrrolidinyl ring, such as the 5-oxo group, can significantly influence the compound's binding affinity and specificity towards biological targets .

Chemical Reactions Analysis

Diaryl ureas can participate in various chemical reactions, primarily due to their functional groups. The urea linkage itself is relatively stable, but the aryl and pyridinylmethyl groups can undergo reactions such as oxidation, halogenation, or further substitution, which can be used to modify the compound's biological activity . The 3-hydroxy-1H-pyrrole-2,5-dione derivatives, for example, have shown that methylation of certain substituents can dramatically reduce the potency of the compounds as inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas are influenced by their molecular structure. The lipophilicity of the compound is affected by the size and nature of the substituents on the aryl group, which in turn can affect the compound's solubility, distribution, and overall pharmacokinetic profile. Compounds with large lipophilic substituents have been found to be potent inhibitors in vitro . The presence of acidic functions on the pyrrolidinyl ring, as indicated by the 5-oxo group, suggests that the compound may have acidic properties, which could be relevant for its interaction with biological targets and its solubility in aqueous solutions.

Applications De Recherche Scientifique

Stereoselective Synthesis and Kinase Inhibition

The compound has been utilized in the stereoselective synthesis of active metabolites for potent kinase inhibitors, such as PI3 kinase inhibitors. For example, a study described the synthesis and stereochemical determination of a related metabolite, emphasizing the importance of stereospecific reactions in drug development and the role of urea derivatives in the modulation of biological activity (Zecheng Chen et al., 2010).

Host-Guest Chemistry

Research has also explored the design and synthesis of macrocycles containing urea binding sites, showcasing the utility of such compounds in creating complex molecular structures that can interact with various ions and molecules. This has significant implications for developing novel materials and sensors (Lester Kaplan et al., 1979).

Antimicrobial Activity

Urea derivatives, including those structurally similar to the queried compound, have been investigated for their antimicrobial properties. Studies have shown that certain urea compounds exhibit moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).

Electrochemical Applications

In materials science, urea derivatives have been used to modify the surface of microporous activated carbon, enhancing its electrochemical performance in supercapacitors. This research underscores the role of nitrogen- and oxygen-containing functional groups in improving energy storage devices' efficiency (D. Hulicova‐Jurcakova et al., 2009).

Bioelectrochemical Systems

The compound's framework has been adapted in bioelectrochemical systems for the conversion of urea to nitrogen, demonstrating an innovative approach to waste treatment and the generation of environmentally benign products (Hiroaki Watanabe et al., 2009).

Propriétés

IUPAC Name |

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-13-5-7-16(8-6-13)22-12-15(10-17(22)23)21-18(24)20-11-14-4-2-3-9-19-14/h2-9,15H,10-12H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAOISSJGQVIJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2501622.png)

![1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2501625.png)

![3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501626.png)

![2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2501627.png)

![(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2501628.png)

![1-(2-Thienylsulfonyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2501630.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2501635.png)

![(3Ar,6aR)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2501636.png)